2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3OS and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell division, growth, and differentiation.
Mode of Action
The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase SYK . This interaction can lead to changes in the conformation of the enzyme, potentially altering its activity and resulting in downstream effects.
Biochemical Pathways
Given the role of tyrosine-protein kinase syk, it is likely that the compound influences pathways related to cell growth and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its target, the compound could potentially influence cell growth and differentiation .
Biologische Aktivität
The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a novel organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound belongs to the class of acetamides and features a distinctive pyrimidine ring substituted with a 3,4-dimethylphenyl group and a sulfanyl group. The acetamide moiety is attached to a 2-ethyl-6-methylphenyl group. The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions involving aldehydes and guanidine derivatives.
- Substitution with 3,4-Dimethylphenyl Group : This is accomplished using electrophilic aromatic substitution.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
- Acetamide Formation : The final step involves reacting with an appropriate amine to form the acetamide structure.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the pyrimidine ring and sulfanyl group suggests potential interactions that could modulate enzyme activities or receptor functions.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies show that this compound has cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Antimicrobial Effects : It has been observed to possess antibacterial properties against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation markers in cellular models, making it a candidate for treating inflammatory diseases.
Case Studies
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that the compound significantly inhibited cell proliferation in A431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism appears to involve disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
-
Antibacterial Testing :
- A series of tests against common bacterial strains showed that the compound exhibits minimum inhibitory concentrations (MIC) comparable to existing antibiotics. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfanyl group for enhanced antibacterial activity.
-
Anti-inflammatory Studies :
- In models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in inflammatory disease management.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
---|---|---|---|
This Compound | High (IC50 < Doxorubicin) | Moderate (MIC comparable to antibiotics) | Significant reduction in cytokines |
Compound A | Moderate | High | Low |
Compound B | High | Moderate | Moderate |
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-5-18-8-6-7-16(3)22(18)26-21(27)14-28-23-24-12-11-20(25-23)19-10-9-15(2)17(4)13-19/h6-13H,5,14H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBPDODWSTDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.